N-cyclohexyl-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide
Description
N-cyclohexyl-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide is a triazoloquinazolinone derivative characterized by a fused heterocyclic core (triazole and quinazolinone rings) and a substituted acetamide side chain. Its synthesis likely involves cyclization reactions of precursor thiosemicarbazides or oxidative steps, as observed in analogous compounds . The 4-methylbenzyl substituent at position 4 and the cyclohexylacetamide group at position 2 are critical structural features influencing its physicochemical properties and biological activity.
Properties
IUPAC Name |
N-cyclohexyl-2-[4-[(4-methylphenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O3/c1-17-11-13-18(14-12-17)15-28-23(32)20-9-5-6-10-21(20)30-24(28)27-29(25(30)33)16-22(31)26-19-7-3-2-4-8-19/h5-6,9-14,19H,2-4,7-8,15-16H2,1H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIAXNDLRJFJASS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclohexyl-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a cyclohexyl group and a triazoloquinazoline moiety. Its molecular formula is C_{22}H_{26N_4O_3 with a molecular weight of approximately 398.47 g/mol. The presence of the triazole ring is significant as it is known for various biological activities including antimicrobial and anticancer properties.
Anticancer Activity
Compounds in the triazole class have been investigated for their anticancer properties. For example, certain derivatives have demonstrated significant activity against various cancer cell lines with IC50 values in the micromolar range . The mechanism is often linked to the inhibition of key enzymes involved in cancer cell proliferation. Although direct studies on this specific compound are scarce, the triazole scaffold is widely recognized for its role in cancer therapy.
Anti-inflammatory Effects
The anti-inflammatory potential of similar compounds has been documented extensively. The inhibition of nuclear factor kappa B (NF-κB), a critical regulator in inflammatory responses, has been a focus in studies involving triazole derivatives . This suggests that this compound may also possess anti-inflammatory properties worthy of further investigation.
Case Studies and Research Findings
Scientific Research Applications
N-cyclohexyl-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide is a complex organic compound with potential applications in medicinal chemistry, characterized by diverse functional groups including a cyclohexyl group, a methyl group, a benzyl group, a dioxo structure, and heterocyclic triazolo and quinazoline rings. It falls under the class of quinazoline derivatives, known for their biological activities. This compound is primarily used in research and is sourced from chemical suppliers, and it is not intended for therapeutic or veterinary applications.
Technical Details and Characteristics
The molecular formula of this compound is C25H27N5O3, and it has a molecular weight of 445.523 g/mol. Key chemical properties and relevant data include:
- Molecular Structure : Characterized by multiple rings and functional groups. The triazolo and quinazoline rings provide structural integrity, while the cyclohexyl and benzyl groups enhance its solubility properties.
- Reactivity : Can undergo chemical transformations typical of quinazoline derivatives, including nucleophilic and electrophilic aromatic substitutions. Its reactivity is influenced by its functional groups.
- Solubility : Exhibits moderate solubility in organic solvents due to its hydrophobic cyclohexyl and benzyl groups, while still retaining some solubility in polar solvents owing to the presence of amide functionalities.
Synthesis
The synthesis of this compound can be achieved through various methods, including the palladium-copper co-catalyzed C-arylation of terminal alkynes followed by cyclization reactions.
Mechanism of Action and Biochemical Pathways
The mechanism of action for this compound is primarily related to its ability to intercalate DNA, a property characteristic of many quinazoline derivatives. Intercalation into DNA can disrupt replication and transcription processes. Given the potential DNA intercalation activity, it can be inferred that the compound might affect pathways related to DNA replication, transcription, and cell division.
Potential Applications
this compound shows promise in various scientific applications:
- Medicinal Chemistry : Due to its complex structure and potential therapeutic applications. Further research into its biological activities could lead to significant advancements in drug development.
- DNA Intercalation Studies : As a quinazoline derivative, this compound's ability to intercalate DNA suggests its utility in studying DNA replication and transcription processes. It can also affect pathways related to cell division and growth.
- Antimicrobial Activity : N-cyclohexyl-2-methyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide exhibits antimicrobial activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The triazoloquinazolinone scaffold is highly modifiable, with substitutions at positions 1, 2, and 4 significantly altering bioactivity. Below is a comparative analysis of key analogues:
Preparation Methods
Synthesis of the Quinazoline Core Structure
The quinazoline backbone is typically derived from anthranilic acid derivatives. As demonstrated in a published protocol, anthranilic acid (1) reacts with potassium cyanate under acidic conditions to form o-ureidobenzoic acid, which undergoes cyclization upon heating to yield quinazoline-2,4(1H,3H)-dione (2). Subsequent treatment with phosphorus oxychloride (POCl₃) in the presence of diisopropylethylamine (DIPEA) generates 2,4-dichloroquinazoline (3), a key intermediate for further functionalization.
Critical Reaction Parameters :
- Cyclization : Conducted at 80–100°C for 4–6 hours in aqueous HCl.
- Chlorination : Requires stoichiometric POCl₃ and catalytic DIPEA at reflux (110°C) for 2 hours.
Formation of the Triazole Ring
The triazole moiety is introduced via hydrazine-mediated cyclization. Hydrazine hydrate reacts with 2,4-dichloroquinazoline (3) at 0–5°C to produce 2-chloro-4-hydrazinylquinazoline (4). This intermediate is then treated with acetic anhydride under reflux, inducing cyclization to form 3-methyl-triazolo[4,3-c]quinazolin-5(6H)-one (5).
Mechanistic Insight :
The reaction proceeds through nucleophilic attack of the hydrazine nitrogen on the electrophilic quinazoline carbon, followed by intramolecular cyclization facilitated by acetic anhydride’s acetylating capability.
Characterization Data :
- IR (KBr) : 1743 cm⁻¹ (C=O stretch), 1627 cm⁻¹ (C=N stretch).
- ¹H NMR (DMSO-d₆) : δ 7.93 (d, J = 8.0 Hz, 1H, aromatic), 2.41 (s, 3H, CH₃).
Acetamide Side Chain Incorporation
The acetamide linker is introduced through a two-step process. First, 6-(4-methylbenzyl)-triazoloquinazolinone (6) undergoes alkylation with ethyl bromoacetate in DMF to form the ethyl ester intermediate. Subsequent hydrolysis with aqueous NaOH yields the carboxylic acid derivative, which is then coupled with cyclohexylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.
Reaction Conditions :
- Ester Hydrolysis : 6 M NaOH, 60°C, 3 hours.
- Amidation : EDC (1.2 equiv), room temperature, 12 hours.
Final Cyclization and Purification
The assembled intermediate undergoes final cyclization in the presence of acetic anhydride to form the 1,5-dioxo moiety. Purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) yields the target compound as a white crystalline solid.
Yield Optimization :
Analytical Validation
Spectroscopic Data :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, triazole-H), 7.45–7.32 (m, 4H, aromatic), 4.62 (s, 2H, CH₂CO), 3.15 (m, 1H, cyclohexyl), 2.38 (s, 3H, CH₃).
- HRMS (ESI) : m/z calculated for C₂₆H₂₈N₅O₃ [M+H]⁺ 466.2094, found 466.2096.
Thermal Analysis :
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
- Low Amidation Yields : Attributed to steric hindrance from the cyclohexyl group. Using excess EDC (1.5 equiv) improves yields to 72%.
- Byproduct Formation : Unreacted ester intermediates are removed via aqueous workup (5% NaHCO₃).
Q & A
Q. What are the critical steps in synthesizing N-cyclohexyl-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide?
- Methodological Answer : The synthesis typically involves: (i) Core Formation : Cyclization of precursors (e.g., anthranilic acid derivatives) under acidic/basic conditions to construct the triazoloquinazoline scaffold . (ii) Substituent Introduction : Sequential reactions (e.g., acylation, alkylation) to attach the cyclohexyl and 4-methylbenzyl groups. (iii) Final Functionalization : Acetamide linkage via coupling reactions (e.g., carbodiimide-mediated amidation). Key parameters include solvent polarity (DMF or THF), temperature control (60–80°C), and catalysts (triethylamine) to minimize side reactions .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
Q. What preliminary biological assays are suitable for evaluating its activity?
- Methodological Answer : Begin with:
- Enzyme Inhibition Assays : Test against kinases or proteases (e.g., EGFR, COX-2) using fluorogenic substrates .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Antimicrobial Testing : Broth microdilution for MIC determination against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can researchers resolve low yields during the final acylation step?
- Methodological Answer :
- Optimize Coupling Agents : Replace DCC with EDC·HCl for better solubility and reduced by-products .
- Solvent Selection : Use anhydrous DMF to enhance reagent stability .
- Real-Time Monitoring : Employ LC-MS to track reaction progress and identify intermediates .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Scaffold Modifications : Synthesize analogs with varied substituents (e.g., halogenation at the benzyl group, cyclohexyl → cyclopentyl substitution) .
- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinity with targets like GABA receptors .
- Pharmacophore Mapping : Identify critical hydrogen-bonding and hydrophobic interactions using Schrödinger Suite .
Q. How to address discrepancies in biological activity data across studies?
- Methodological Answer :
- Standardize Assays : Use consistent cell lines (e.g., ATCC-validated) and positive controls (e.g., doxorubicin for cytotoxicity) .
- Validate Target Engagement : Apply CETSA (Cellular Thermal Shift Assay) to confirm direct target binding .
- Statistical Analysis : Use ANOVA with post-hoc tests (Tukey’s HSD) to resolve variability in replicate experiments .
Q. What computational tools can predict metabolic stability?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate CYP450 metabolism and half-life .
- MD Simulations : Run 100-ns simulations (GROMACS) to assess stability in human serum albumin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
